(R)-chroman-3-amine hydrochloride basic properties
(R)-chroman-3-amine hydrochloride basic properties
An In-depth Technical Guide to the Core Basic Properties of (R)-chroman-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-chroman-3-amine hydrochloride is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid chroman scaffold, which incorporates a privileged phenethylamine motif, makes it a valuable starting point for the synthesis of novel therapeutic agents, particularly those targeting G protein-coupled receptors (GPCRs).[1] The stereochemistry at the C-3 position is a critical determinant of biological activity, making enantioselective synthesis and analysis paramount.[1] This guide provides a comprehensive overview of the fundamental physicochemical properties, stereoselective synthesis, analytical characterization, and practical applications of the (R)-enantiomer, offering field-proven insights for researchers in the pharmaceutical sciences.
Physicochemical and Basic Properties
The hydrochloride salt form of (R)-chroman-3-amine enhances its stability and aqueous solubility, making it amenable to handling and formulation development. Its core properties are summarized below.
Structure and Identification
The structure consists of a dihydro-2H-chromene ring system with an amine group at the chiral C-3 position.
Caption: Chemical structure of (R)-chroman-3-amine hydrochloride.
Core Properties
All quantitative data has been summarized in the table below for ease of reference.
| Property | Value | Source / Rationale |
| CAS Number | 211506-59-1 | [2] |
| Molecular Formula | C₉H₁₂ClNO | [3] |
| Molecular Weight | 185.65 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 240-241 °C (decomposes) | Vendor Data |
| pKa (estimated) | 9.0 - 9.5 | Estimated based on structure. The amine is aliphatic but adjacent to an electron-withdrawing aryloxy group, slightly reducing its basicity compared to a simple cycloalkylamine (pKa ~10-11). |
| Optical Rotation | Not reported | The (R)-enantiomer will rotate plane-polarized light, but a specific value is not publicly available. It will be equal in magnitude and opposite in sign to the (S)-enantiomer.[4][5] |
| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in acetone, dichloromethane. Insoluble in non-polar solvents like hexanes. | Inferred from its nature as a hydrochloride salt. |
| Storage | Store at room temperature, keep dry and cool. |
Stereoselective Synthesis and Causality
Control of the C-3 stereocenter is the most critical aspect of synthesis. While racemic chroman-3-amine can be prepared, its utility is limited. Two primary strategies are employed for accessing the enantiopure (R)-isomer.
Strategy 1: Asymmetric Hydrogenation of an Enamide Precursor
This is a highly efficient and atom-economical approach for establishing the chiral amine.[6] The causality behind this method's success lies in the formation of a chiral catalyst-substrate complex that directs hydrogen addition to one face of the double bond.
Workflow Rationale:
-
Enamide Formation: Chroman-3-one is condensed with an amine (e.g., benzylamine) and acylated to form a trisubstituted enamide. This substrate is planar around the double bond, making it ideal for facial discrimination by a chiral catalyst.
-
Asymmetric Hydrogenation: A ruthenium catalyst complexed with a chiral diphosphine ligand (e.g., (R)-Synphos) is used. The C₂-symmetric ligand creates a chiral pocket that preferentially binds the enamide in a specific orientation, exposing one face to hydrogenation.[6]
-
Deprotection: The resulting protected amine is deprotected (e.g., hydrogenolysis to remove a Cbz or benzyl group) and treated with HCl to yield the final product.
Caption: Workflow for asymmetric hydrogenation synthesis.
Strategy 2: Reduction of Chroman-3-one Oxime and Chiral Resolution
This classical approach involves creating the racemic amine and then separating the enantiomers. It is less elegant but often more practical if a highly efficient resolution method is available.
Workflow Rationale:
-
Oximation: Chroman-3-one is reacted with hydroxylamine hydrochloride to form the corresponding oxime.[1]
-
Reduction: The oxime is reduced to the racemic amine. Common reducing agents include catalytic hydrogenation (H₂ over Pd/C) or sodium borohydride in the presence of a catalyst.[1]
-
Chiral Resolution: The racemate is separated. This can be done by:
-
Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (e.g., tartaric acid). The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization.
-
Preparative Chiral HPLC: Direct separation on a chiral stationary phase (see Section 3.0).
-
Caption: Workflow for synthesis via oxime reduction and resolution.
Analytical Characterization and Quality Control
Confirming the identity, purity, and enantiomeric excess (e.e.) is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for stereochemical analysis.
Chiral HPLC for Enantiomeric Purity
Principle of Separation: The separation of enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP). For basic amines like chroman-3-amine, polysaccharide-based CSPs are highly effective.[7] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. These complexes have different energies and stabilities, leading to different retention times. Key interactions include hydrogen bonding, π-π stacking, and steric repulsion.
Step-by-Step Protocol for Method Development:
-
Column Selection (CSP):
-
Mobile Phase Selection:
-
Mode: Normal Phase (NP) is typically most effective for basic amines.[7]
-
Solvents: A mixture of a non-polar solvent (e.g., n-Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol).
-
Initial Screening Condition: Start with Hexane/Isopropanol (90:10, v/v).
-
Optimization: Vary the alcohol percentage (e.g., from 5% to 20%). A lower alcohol content generally increases retention and may improve resolution.
-
-
Additive Selection:
-
Rationale: Basic additives (e.g., Diethylamine, DEA, or Butylamine, BA) are often required to improve peak shape and prevent tailing. They compete with the basic analyte for active sites (residual silanols) on the silica support.
-
Concentration: Add 0.1% (v/v) of a basic additive to the mobile phase.
-
-
Instrument Parameters:
-
Flow Rate: 0.5 - 1.0 mL/min for analytical scale (e.g., 4.6 mm ID column).
-
Temperature: Maintain at a constant temperature, typically 25 °C.
-
Detection: UV detection at a wavelength where the chroman ring absorbs (e.g., 215 nm or 280 nm).
-
-
Sample Preparation:
-
Dissolve the hydrochloride salt in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of ~1 mg/mL. Ensure complete dissolution.
-
Table of Recommended Starting Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak® IA (immobilized amylose) | Chiralcel® OD-H (coated cellulose) |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol (85:15) + 0.1% DEA | n-Hexane / Isopropanol (90:10) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 215 nm | UV at 215 nm |
Spectroscopic Confirmation (Predicted)
Predicted ¹H NMR (400 MHz, CDCl₃): The proton numbering corresponds to standard chroman nomenclature.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.10 - 6.80 | m | 4H | H-5, H-6, H-7, H-8 | Aromatic protons on the benzene ring. |
| 4.35 | dd | 1H | H-2 (axial) | Diastereotopic proton on carbon adjacent to oxygen, deshielded. |
| 4.15 | dd | 1H | H-2 (equatorial) | Diastereotopic proton on carbon adjacent to oxygen. |
| 3.60 | m | 1H | H-3 | Proton on the chiral carbon bearing the amine group. |
| 3.10 | dd | 1H | H-4 (axial) | Benzylic proton, diastereotopic. |
| 2.85 | dd | 1H | H-4 (equatorial) | Benzylic proton, diastereotopic. |
| 1.60 | br s | 2H | -NH₂ | Amine protons, broad signal, exchangeable with D₂O. |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 154.5 | C-8a | Aromatic carbon attached to oxygen (ipso-carbon). |
| 130.0 - 120.0 | C-5, C-6, C-7, C-8 | Aromatic CH carbons. |
| 121.5 | C-4a | Aromatic ipso-carbon adjacent to the fused ring. |
| 65.0 | C-2 | Aliphatic carbon adjacent to ring oxygen (-O-CH₂-). |
| 49.0 | C-3 | Chiral carbon bearing the amine group (-CH-NH₂). |
| 30.0 | C-4 | Benzylic carbon (-Ar-CH₂-). |
Applications in Drug Development
(R)-chroman-3-amine serves as a conformationally restricted analog of phenethylamine, a core structure in many neurotransmitters. This makes it an attractive scaffold for targeting CNS receptors.
-
Serotonin and Sigma Receptor Ligands: Chroman-based primary amines have shown high binding affinity for the 5-HT₂B and σ₁ receptors, with activities in the low nanomolar range.[1] The σ₁ receptor is implicated in neuroprotection, suggesting potential applications in treating neurodegenerative diseases.[1]
-
Privileged Scaffold: The stereochemistry at the C-3 position is known to be essential for potent receptor antagonism in related fused chroman derivatives.[1] The (R)-enantiomer often exhibits significantly different potency and selectivity compared to the (S)-enantiomer, highlighting the importance of using enantiopure material in screening campaigns.[1]
-
Derivative Synthesis: The primary amine is a versatile functional handle for nucleophilic substitution and acylation reactions, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]
Safety, Handling, and Storage
(R)-chroman-3-amine hydrochloride is classified as a harmful and irritant substance. Standard laboratory precautions should be strictly followed.
-
Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[2]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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